molecular formula C7H7N3OS B12542599 3-Amino-2-methylthieno[3,2-d]pyrimidin-4(3H)-one CAS No. 143362-04-3

3-Amino-2-methylthieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B12542599
CAS No.: 143362-04-3
M. Wt: 181.22 g/mol
InChI Key: VIBSOBFCDDOMJY-UHFFFAOYSA-N
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Description

3-Amino-2-methylthieno[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the thienopyrimidine family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-methylthieno[3,2-d]pyrimidin-4(3H)-one typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method involves the use of formic acid or triethyl orthoformate as a one-carbon source reagent . Another approach includes the reaction of 3-amino-thiophene-2-carboxamides with 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene, followed by cyclization with pyrrolidine in toluene using calcium chloride as a desiccant .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-methylthieno[3,2-d]pyrimidin-4(3H)-one undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into different thienopyrimidine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

The major products formed from these reactions include various thienopyrimidine derivatives, which can exhibit different biological activities depending on the functional groups introduced.

Mechanism of Action

The mechanism of action of 3-Amino-2-methylthieno[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it has been shown to inhibit the activity of certain mycobacterial enzymes, thereby exhibiting antitubercular activity . The exact pathways and molecular targets can vary depending on the specific derivative and its application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-2-methylthieno[3,2-d]pyrimidin-4(3H)-one is unique due to its specific arrangement of the thiophene and pyrimidine rings, which imparts distinct biological activities.

Properties

CAS No.

143362-04-3

Molecular Formula

C7H7N3OS

Molecular Weight

181.22 g/mol

IUPAC Name

3-amino-2-methylthieno[3,2-d]pyrimidin-4-one

InChI

InChI=1S/C7H7N3OS/c1-4-9-5-2-3-12-6(5)7(11)10(4)8/h2-3H,8H2,1H3

InChI Key

VIBSOBFCDDOMJY-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C(=O)N1N)SC=C2

Origin of Product

United States

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